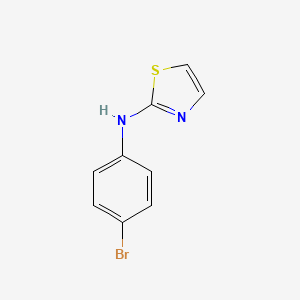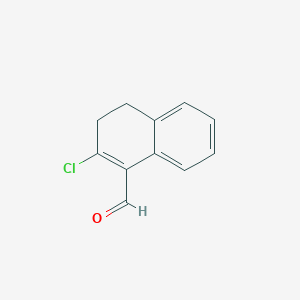
2-Chloro-3,4-dihydro-1-naphthalenecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,4-dihydro-1-naphthalenecarbaldehyde is an organic compound with the molecular formula C11H9ClO. It is a chlorinated derivative of naphthalenecarbaldehyde and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,4-dihydro-1-naphthalenecarbaldehyde typically involves the chlorination of 3,4-dihydro-1-naphthalenecarbaldehyde. This reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-chlorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,4-dihydro-1-naphthalenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions
Major Products
Oxidation: 2-Chloro-3,4-dihydro-1-naphthalenecarboxylic acid.
Reduction: 2-Chloro-3,4-dihydro-1-naphthalenemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Chloro-3,4-dihydro-1-naphthalenecarbaldehyde is used in several scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-3,4-dihydro-1-naphthalenecarbaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical and chemical processes. The chlorine atom also makes the compound more reactive towards nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-3,4-dihydro-2-naphthalenecarbaldehyde
- 2-Chloro-1-naphthalenecarbaldehyde
- 3,4-Dihydro-1-naphthalenecarbaldehyde
Uniqueness
2-Chloro-3,4-dihydro-1-naphthalenecarbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group on the naphthalene ring. This combination of functional groups makes it a versatile intermediate in organic synthesis and allows for a wide range of chemical transformations .
Properties
Molecular Formula |
C11H9ClO |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
2-chloro-3,4-dihydronaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H9ClO/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-4,7H,5-6H2 |
InChI Key |
ZHXJRJCIXRPNTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C21)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


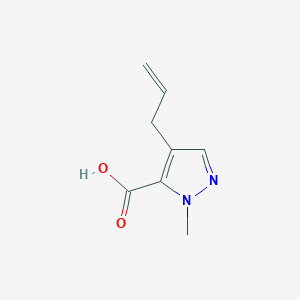
![2-([1,1'-Biphenyl]-4-yl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide](/img/structure/B13988495.png)
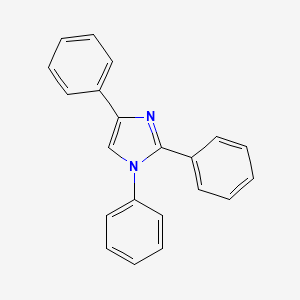
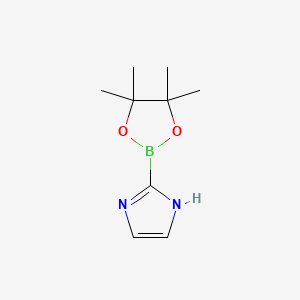

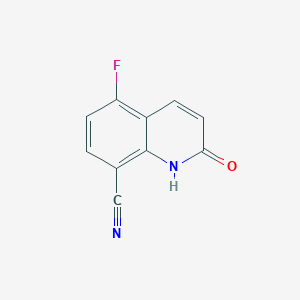
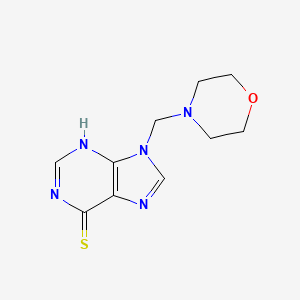
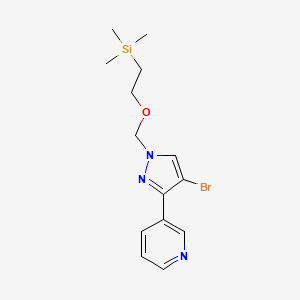
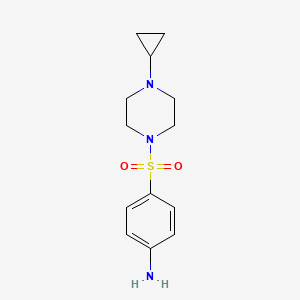
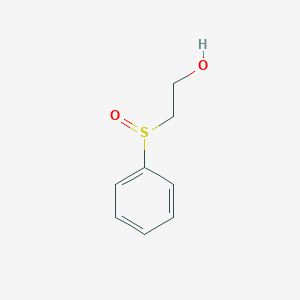
![1,4-Dioxaspiro[4.5]decane, 8-(trifluoromethoxy)-](/img/structure/B13988548.png)
![3-(Dibutylamino)-1-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridin-4-yl]propan-1-ol](/img/structure/B13988555.png)
